molecular formula C16H22ClN3O2 B570272 Hydroxytebuconazole CAS No. 212267-64-6

Hydroxytebuconazole

Cat. No.: B570272
CAS No.: 212267-64-6
M. Wt: 323.821
InChI Key: OIKHXEKXIIAQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxytebuconazole (TEB-OH) is the main metabolite of tebuconazole (TEB), a triazole fungicide, widely used for controlling leaf spot diseases. It is reportedly used as an exposure biomarker in the detection of tebuconazole.

Mechanism of Action

Target of Action

Hydroxytebuconazole (TEB-OH) is the main metabolite of tebuconazole (TEB), a triazole fungicide . The primary target of tebuconazole is the enzyme 14-α-demethylase , which plays a crucial role in the sterol biosynthetic pathways in eukaryotes . By inhibiting this enzyme, tebuconazole disrupts the production of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Tebuconazole, and by extension this compound, acts by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The interaction of the compound with its target enzyme results in the effective control of fungal pathogens in a range of vegetables, fruits, and crops .

Biochemical Pathways

The action of tebuconazole affects the sterol biosynthetic pathway in eukaryotes . By inhibiting the enzyme 14-α-demethylase, tebuconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability in the fungal cell membrane and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In a study involving human volunteers, peak excretion rates of this compound were reached after 1.4 hours for oral administration and 21 hours for dermal administration . The mean elimination half-lives were 7.8 and 16 hours, respectively . These properties impact the bioavailability of the compound, with recoveries within 48 hours being 38% and 1% for oral and dermal administration, respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane. By inhibiting the production of ergosterol, the compound causes instability and eventual rupture of the cell membrane, leading to cell death . This action results in the effective control of various fungal pathogens.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can affect the metabolism of tebuconazole . Additionally, factors such as temperature, pH, and moisture levels can influence the stability and efficacy of the compound.

Properties

IUPAC Name

5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-15(2,10-21)16(22,9-20-12-18-11-19-20)8-7-13-3-5-14(17)6-4-13/h3-6,11-12,21-22H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHXEKXIIAQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891627
Record name 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212267-64-6
Record name 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the main finding of the research paper regarding hydroxytebuconazole?

A1: The research paper uses in silico models to predict the potential ecotoxicological effects of various pesticides, including this compound, on fish and crustaceans. The study suggests that this compound, a metabolite of the fungicide tebuconazole, might pose a potential risk to these aquatic organisms [].

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